molecular formula C21H23NO4S B2761565 methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate CAS No. 1797173-59-1

methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate

Cat. No.: B2761565
CAS No.: 1797173-59-1
M. Wt: 385.48
InChI Key: LTASRZCESZZNTE-UHFFFAOYSA-N
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Description

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a carbamoyl group, and a phenylthio-substituted tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent, followed by the addition of the ester and subsequent reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-({[4-(phenylsulfanyl)oxan-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the carbamoyl and benzoate ester groups can influence the compound’s overall reactivity and stability. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)benzoate is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. The presence of the phenylthio group, in particular, distinguishes it from simpler analogs and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-[(4-phenylsulfanyloxan-4-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-25-20(24)17-9-7-16(8-10-17)19(23)22-15-21(11-13-26-14-12-21)27-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTASRZCESZZNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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